molecular formula C20H23ClN2O3 B13405680 N'-tert-butyl-N'-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide

N'-tert-butyl-N'-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide

Cat. No.: B13405680
M. Wt: 374.9 g/mol
InChI Key: PIEYNDWUOMEKNW-UHFFFAOYSA-N
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Description

N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide is a complex organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a tert-butyl group, a chlorobenzoyl group, a methoxy group, and a methylbenzohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hydrazide Intermediate: The reaction between 2-chlorobenzoyl chloride and tert-butyl hydrazine in the presence of a base such as triethylamine to form N’-tert-butyl-N’-(2-chlorobenzoyl)hydrazine.

    Introduction of the Methoxy Group: The intermediate is then reacted with 3-methoxy-2-methylbenzoyl chloride under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including insecticidal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-N-(2-chlorobenzoyl)hydrazine
  • N-tert-butyl-N-(2-chlorobenzoyl)-N’-(9-fluorenylmethoxycarbonyl)hydrazine
  • N-tert-butyl-N,N’-bis(2-chlorobenzoyl)hydrazine

Uniqueness

N’-tert-butyl-N’-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methylbenzohydrazide moieties differentiate it from other similar compounds, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N'-tert-butyl-N'-(2-chlorobenzoyl)-3-methoxy-2-methylbenzohydrazide

InChI

InChI=1S/C20H23ClN2O3/c1-13-14(10-8-12-17(13)26-5)18(24)22-23(20(2,3)4)19(25)15-9-6-7-11-16(15)21/h6-12H,1-5H3,(H,22,24)

InChI Key

PIEYNDWUOMEKNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC)C(=O)NN(C(=O)C2=CC=CC=C2Cl)C(C)(C)C

Origin of Product

United States

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